1-(3-Bromopropyl)-3-methoxybenzene

Übersicht

Beschreibung

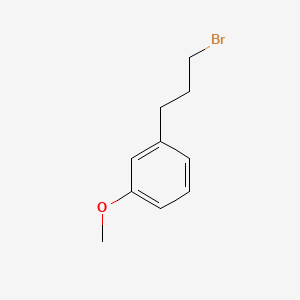

1-(3-Bromopropyl)-3-methoxybenzene: is an organic compound with the molecular formula C10H13BrO It consists of a benzene ring substituted with a methoxy group at the third position and a bromopropyl group at the first position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

1-(3-Bromopropyl)-3-methoxybenzene can be synthesized through several methods. One common method involves the bromination of 3-methoxybenzyl alcohol followed by a substitution reaction with 1,3-dibromopropane. The reaction typically proceeds as follows:

-

Bromination of 3-methoxybenzyl alcohol:

- Reagents: 3-methoxybenzyl alcohol, hydrobromic acid (HBr), and a suitable solvent such as acetic acid.

- Conditions: The reaction is carried out at a temperature of around 80-100°C.

- Product: 3-methoxybenzyl bromide.

-

Substitution with 1,3-dibromopropane:

- Reagents: 3-methoxybenzyl bromide, 1,3-dibromopropane, and a base such as potassium carbonate (K2CO3).

- Conditions: The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at a temperature of 60-80°C.

- Product: this compound.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions:

1-(3-Bromopropyl)-3-methoxybenzene undergoes various chemical reactions, including:

-

Nucleophilic Substitution:

- Reagents: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).

- Conditions: Typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.

- Major Products: Substituted derivatives such as 1-(3-azidopropyl)-3-methoxybenzene or 1-(3-cyanopropyl)-3-methoxybenzene.

-

Elimination Reactions:

- Reagents: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

- Conditions: Conducted at elevated temperatures in solvents like ethanol or tert-butanol.

- Major Products: Alkenes such as 3-methoxyphenylpropene.

-

Oxidation Reactions:

- Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Conditions: Typically performed in acidic or basic aqueous solutions.

- Major Products: Oxidized derivatives such as 3-methoxybenzoic acid.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(3-Bromopropyl)-3-methoxybenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the preparation of various substituted benzene derivatives, which are essential in developing new pharmaceuticals and agrochemicals. The compound can undergo several types of reactions, including:

- Nucleophilic Substitution : This reaction facilitates the introduction of different nucleophiles to form new carbon-nucleophile bonds.

- Elimination Reactions : These reactions can generate alkenes, which are valuable intermediates in organic synthesis.

- Oxidation Reactions : The compound can be oxidized to yield various derivatives, expanding its utility in synthetic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a building block in synthesizing pharmaceutical compounds. Its biological activity is being explored for therapeutic applications, particularly in developing small-molecule inhibitors targeting specific biological pathways. For instance, research has focused on using this compound as a scaffold for designing inhibitors against the PD-1/PD-L1 immune checkpoint pathway, which is critical in cancer therapy .

Material Science

The compound is also utilized in material science for developing novel materials with specific properties. It can be incorporated into polymers and advanced materials, contributing to research on functional materials with enhanced performance characteristics. Its structural features allow it to modify the physical properties of materials, making it valuable in creating tailored solutions for various applications.

Chemical Biology

In chemical biology, this compound is explored for its interactions with biological molecules. It can act as a probe in biochemical studies, aiding researchers in understanding biological processes at the molecular level. The compound's ability to form stable interactions with proteins and other biomolecules makes it a candidate for developing molecular tools that can elucidate complex biological mechanisms.

Wirkmechanismus

The mechanism of action of 1-(3-Bromopropyl)-3-methoxybenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

-

1-(3-Bromopropyl)benzene:

- Similar structure but lacks the methoxy group.

- Undergoes similar nucleophilic substitution and elimination reactions.

-

1-(3-Bromopropyl)-4-methoxybenzene:

- Similar structure with the methoxy group at the fourth position.

- Exhibits similar reactivity but may have different steric and electronic effects.

-

1-(3-Chloropropyl)-3-methoxybenzene:

- Similar structure with a chlorine atom instead of bromine.

- Undergoes similar reactions but with different reactivity due to the halogen’s nature.

Uniqueness:

1-(3-Bromopropyl)-3-methoxybenzene is unique due to the presence of both the bromopropyl and methoxy groups, which influence its reactivity and potential applications. The methoxy group can affect the electron density of the benzene ring, altering the compound’s behavior in various chemical reactions.

Biologische Aktivität

1-(3-Bromopropyl)-3-methoxybenzene, with a CAS number of 6943-97-1, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Molecular Formula : C₁₀H₁₃BrO

- Molecular Weight : 229.11 g/mol

- Log P (octanol-water partition coefficient) : Ranges between 2.75 and 3.67, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems .

Biological Activity

This compound exhibits several biological activities, primarily related to its interaction with various biological targets:

Antitumor Activity

Research indicates that compounds with similar structural motifs can act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, a study on methoxy and bromo-substituted phenyl compounds demonstrated significant antitumor effects against various human tumor cell lines, suggesting that the bromine atom enhances the cytotoxicity through specific interactions with tubulin .

Table 1: Summary of Antitumor Effects

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (lung cancer) | TBD | Tubulin inhibition |

| Similar Brominated Compounds | MCF-7 (breast cancer) | TBD | Apoptosis induction |

| Similar Methoxy Compounds | HeLa (cervical cancer) | TBD | Cell cycle arrest |

Enzyme Inhibition

The compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. Such inhibition can lead to altered metabolism of other drugs, highlighting the significance of understanding its pharmacokinetic profile in therapeutic contexts .

Table 2: Enzyme Inhibition Profile

| Enzyme | Inhibition Status |

|---|---|

| CYP1A2 | Inhibitor |

| CYP2D6 | Inhibitor |

| CYP2C19 | Non-inhibitor |

| CYP3A4 | Non-inhibitor |

Study on Antitumor Agents

In a comparative study involving various benzenesulphonamides, the derivatives containing methoxy and bromo groups exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The study utilized flow cytometry to analyze the effects on the cell cycle, revealing that treatment with these compounds led to G2/M phase arrest followed by apoptotic cell death .

Pharmacological Investigations

A pharmacological investigation into the absorption characteristics of this compound showed high gastrointestinal absorption potential, making it a candidate for oral administration in therapeutic applications. The blood-brain barrier permeability was also assessed, confirming that this compound could potentially exert central nervous system effects due to its ability to cross the barrier .

Eigenschaften

IUPAC Name |

1-(3-bromopropyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISAIUHOJQKVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219592 | |

| Record name | Anisole, m-(3-bromopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6943-97-1 | |

| Record name | Anisole, m-(3-bromopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006943971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6943-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anisole, m-(3-bromopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.